molecular formula C12H14N2O2 B2783958 Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1607438-83-4

Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B2783958
CAS RN: 1607438-83-4
M. Wt: 218.256
InChI Key: RPDZEMLVGSJIBE-UHFFFAOYSA-N
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Description

“Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate” is a complex organic compound that contains a pyrrolopyridine core structure. Pyrrolopyridines are a class of compounds containing a pyrrole ring fused to a pyridine ring . These structures are often found in bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate” would be characterized by the presence of a pyrrolopyridine core with methyl groups at the 2,3,3 positions and a carboxylate ester at the 5 position .

Scientific Research Applications

Cancer Research: FGFR Inhibition

This compound has been identified as a potential inhibitor of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making it a promising candidate for cancer therapy.

Material Science: Polymethine Dyes

The structural framework of Methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate allows for the formation of quaternary salts at the azine nitrogen atom, which are precursors to polymethine dyes . These dyes have applications in various fields, including organic LEDs, laser technologies, and as sensitizers in photodynamic therapy.

Pharmaceutical Development: Antidiabetic Agents

Derivatives of this compound have been explored for their ability to inhibit the α-amylase enzyme, which is a target for antidiabetic drug development . Compounds with this core structure have demonstrated excellent in vitro antidiabetic action, indicating potential use in the treatment of diabetes.

Anti-Inflammatory Research

Based on the anti-inflammatory activity of structurally related molecules, Methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives are being synthesized and evaluated as potential anti-inflammatory agents . This application is crucial given the widespread prevalence of inflammatory diseases.

Antimicrobial and Antifungal Applications

The pyrrolopyrazine scaffold, to which this compound belongs, has shown significant antibacterial and antifungal activities . This makes it a valuable compound for the development of new antimicrobial agents, which is particularly important in the era of increasing antibiotic resistance.

Kinase Inhibitory Activity

Some derivatives of Methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate have been found to exhibit kinase inhibitory activity . Kinases are enzymes that play a critical role in the regulation of cell functions, and their inhibition can be a strategy for treating diseases like cancer.

Future Directions

The future directions for research on “Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate” could include studying its synthesis, reactivity, and potential biological activity. Given the biological activity of other pyrrolopyridines, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-12(2,3)9-5-8(11(15)16-4)6-13-10(9)14-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDZEMLVGSJIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate

CAS RN

1607438-83-4
Record name methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate
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